h-d-Lys(boc)-ome.hcl
Description
Contextualization as a D-Amino Acid Derivative in Organic Synthesis
The incorporation of D-amino acids, such as the D-lysine core of H-D-Lys(Boc)-OMe·HCl, into peptides and other molecules is a significant strategy in medicinal chemistry and drug design. nih.gov While proteins in most living organisms are constructed from L-amino acids, the use of their D-enantiomers can confer unique and advantageous properties to synthetic molecules. taylorandfrancis.com One of the most notable benefits is increased resistance to enzymatic degradation. nih.govnih.gov Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are enzymes that specifically recognize and break down peptide bonds between L-amino acids. nih.gov This enhanced stability can lead to a longer biological half-life for peptide-based therapeutics.
Furthermore, the inclusion of D-amino acids can influence the three-dimensional structure of a peptide, leading to novel conformations that may exhibit enhanced or entirely new biological activities. nih.gov The specific stereochemistry of D-amino acids can be used to stabilize certain secondary structures, such as beta-turns, which can be crucial for the binding affinity of a peptide to its biological target. nih.gov
Significance as a Chiral Building Block for Complex Molecular Architectures
The lysine (B10760008) side chain, with its terminal amino group, offers a versatile point for further chemical modification. This allows for the attachment of various functional groups, the formation of cyclic structures, or the linkage to other molecules. For instance, D-lysine derivatives have been incorporated into the synthesis of cyclic opioid peptidomimetics, where the stereochemistry of the lysine residue plays a critical role in the compound's ability to bind to and activate opioid receptors. mdpi.commdpi.com The precise spatial arrangement of the functional groups, dictated by the chiral center of the D-lysine, is key to achieving the desired biological activity.
Role of Amine (Boc) and Carboxyl (OMe) Protection in Synthetic Strategies
In multi-step organic synthesis, it is often necessary to temporarily block certain functional groups to prevent them from reacting under specific conditions. wikipedia.orgorganic-chemistry.org H-D-Lys(Boc)-OMe·HCl is equipped with two such "protecting groups": the tert-butyloxycarbonyl (Boc) group on the side-chain amine and the methyl ester (OMe) on the carboxyl group.
The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are basic or nucleophilic. chemistrytalk.orgtotal-synthesis.com It can be readily removed under mild acidic conditions, which makes it "orthogonal" to other protecting groups that are cleaved under different conditions. total-synthesis.comorganic-chemistry.org This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection and reaction of specific functional groups within a complex molecule. organic-chemistry.orgrsc.orgnih.govchemicalbook.com
The methyl ester (OMe) protects the carboxylic acid functionality. Esters are generally stable under the neutral or slightly acidic conditions often used for peptide coupling reactions. This protection prevents the carboxyl group from participating in unwanted side reactions. The methyl ester can be removed later in the synthetic sequence, typically through saponification with a base, to reveal the free carboxylic acid for further transformations.
The combination of these two protecting groups in H-D-Lys(Boc)-OMe·HCl provides chemists with a versatile tool for solution-phase peptide synthesis and the construction of other complex molecules. sigmaaldrich.com It allows for the selective manipulation of the alpha-amino group while the side-chain amine and the carboxyl group remain protected, ensuring a high degree of control over the synthetic outcome. nih.gov
Chemical Compound Information
| Compound Name | Abbreviation |
| H-D-Lys(Boc)-OMe·HCl | Not applicable |
| tert-butyloxycarbonyl | Boc |
| methyl ester | OMe |
| hydrochloride | HCl |
Physicochemical Properties of H-D-Lys(Boc)-OMe·HCl
| Property | Value | Source |
| CAS Number | 66494-53-9 | glpbio.com |
| Molecular Formula | C12H24N2O4·HCl | glpbio.com |
| Molecular Weight | 296.8 g/mol | glpbio.comscbt.com |
| Form | Powder | sigmaaldrich.com |
| Solubility | Soluble in DMSO | glpbio.comglpbio.com |
| Storage | Store at -20°C | glpbio.com |
| "} |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692806 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66494-53-9 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-D-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving H D Lys Boc Ome·hcl
Applications in Peptide and Peptidomimetic Synthesis
The incorporation of D-amino acids like D-lysine into peptide sequences can significantly impact their biological activity and stability. mdpi.com D-amino acids can confer resistance to enzymatic degradation by proteases and stabilize specific secondary structures, such as β-turns. This makes H-D-Lys(Boc)-OMe·HCl a valuable reagent in the design of therapeutic peptides with enhanced pharmacokinetic profiles.
Solution-Phase Peptide Synthesis (SPPS) Protocols Utilizing H-D-Lys(Boc)-OMe·HCl
Solution-phase peptide synthesis (SPPS) remains a viable method for the large-scale production of peptides. wikipedia.org In this approach, protected amino acids are sequentially coupled in a homogenous reaction mixture. H-D-Lys(Boc)-OMe·HCl is well-suited for SPPS, where its methyl ester serves as the C-terminal protecting group. sigmaaldrich.com
The general protocol involves the coupling of an N-terminally protected amino acid to the free α-amino group of H-D-Lys(Boc)-OMe·HCl. This reaction is typically mediated by a coupling reagent to activate the carboxyl group of the incoming amino acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as HBTU. wikipedia.orggoogle.comresearchgate.net The choice of solvent is critical, with aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) being frequently employed. google.com
Following the coupling step, the N-terminal protecting group of the resulting dipeptide is selectively removed to allow for the next coupling reaction. The Boc group on the lysine (B10760008) side chain remains intact during this process, ensuring that subsequent reactions occur specifically at the N-terminus. This iterative process of coupling and deprotection is continued until the desired peptide sequence is assembled.
A representative example is the synthesis of a dipeptide where an N-protected amino acid, such as Boc-L-Alanine, is coupled with H-D-Lys(Boc)-OMe·HCl. The reaction would proceed as follows:
Boc-L-Ala-OH + H-D-Lys(Boc)-OMe·HCl --(Coupling Reagent, Base)--> Boc-L-Ala-D-Lys(Boc)-OMe
Solid-Phase Peptide Synthesis (SPPS) Adaptations and Coupling Chemistry
While H-D-Lys(Boc)-OMe·HCl is primarily used in solution-phase synthesis, its principles can be adapted for solid-phase peptide synthesis (SPPS). In SPPS, the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. issuu.com
For the incorporation of a D-lysine residue using a derivative like H-D-Lys(Boc)-OMe·HCl in SPPS, the initial amino acid would be attached to the resin. Then, a dipeptide containing the D-lysine, pre-synthesized in solution, could be coupled to the resin-bound amino acid. Alternatively, Fmoc-D-Lys(Boc)-OH is more commonly used directly in standard Fmoc-based SPPS protocols.
The coupling chemistry in SPPS is similar to that in solution-phase, utilizing an excess of the protected amino acid and coupling reagents to drive the reaction to completion. wikipedia.org Common coupling reagents include carbodiimides (often with additives to suppress racemization) and uronium/phosphonium salts like HATU and HBTU. mdpi.comdokumen.pub
Fragment Condensation Strategies in Polypeptide Assembly
For the synthesis of large polypeptides, a convergent approach known as fragment condensation is often employed. This strategy involves the synthesis of several smaller peptide fragments, which are then coupled together to form the final polypeptide. This method can be more efficient than a linear, stepwise synthesis. google.com
H-D-Lys(Boc)-OMe·HCl can be a component of a peptide fragment intended for condensation. For instance, a di- or tripeptide containing the D-lysine residue can be synthesized in solution. After deprotection of either the N- or C-terminus, this fragment can be coupled to another peptide fragment. For example, a patent describes the coupling of two tripeptide segments, one of which contains a Lys(Boc) residue, to form a hexapeptide in the synthesis of Octreotide. google.com Another patent details the liquid-phase synthesis of acetyl tetrapeptide-2, which involves the condensation of two dipeptide fragments, Ac-D-Lys(Boc)-Asp(OtBu)-OH and H-Val-m-Tyr-OMe. google.com
The key challenge in fragment condensation is the potential for racemization at the C-terminal amino acid of the activating fragment. The choice of coupling method and the C-terminal amino acid are crucial to minimize this side reaction.
Stereochemical Integrity and Epimerization Control in Reactions with H-D-Lys(Boc)-OMe·HCl
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. researchgate.net Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric impurities that are often difficult to separate and can have altered or undesired biological effects. mdpi.com
Analysis of Racemization Mechanisms During Coupling Reactions
Racemization during peptide bond formation is a significant concern, particularly when activating the carboxyl group of an N-protected amino acid. mdpi.com The most common mechanism for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.comglobalresearchonline.net This occurs when the activated carboxyl group is attacked by the amide oxygen of the same amino acid residue. The resulting oxazolone (B7731731) has an acidic proton at the Cα position, which can be abstracted by a base, leading to a loss of stereochemical information. Subsequent attack by the amino group of the incoming amino acid can occur from either face of the planar oxazolone ring, resulting in a mixture of L- and D-isomers. mdpi.com
Amino acids with electron-withdrawing groups in their side chains are more susceptible to racemization. mdpi.com While lysine itself is not among the most prone to racemization, the conditions used for coupling can influence the degree of epimerization. peptide.com The use of strong activating agents and excess base can increase the rate of oxazolone formation and subsequent racemization. nih.gov
Development of Strategies and Reagents for Diastereomeric Purity Maintenance
Several strategies have been developed to minimize racemization during peptide coupling reactions.
Selection of Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like DCC and EDC are effective, they can promote racemization. wikipedia.org To suppress this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used. wikipedia.orgpeptide.com These additives react with the activated O-acylisourea intermediate to form an active ester that is less prone to racemization. wikipedia.org Uronium and phosphonium-based reagents like HATU, HBTU, and PyBOP, which incorporate a HOBt or HOAt moiety within their structure, are also widely used to maintain stereochemical integrity. mdpi.comglobalresearchonline.net COMU is another efficient coupling reagent that minimizes racemization as it requires only one equivalent of base. glpbio.com
Control of Reaction Conditions: Careful control of reaction conditions is also essential. Lowering the reaction temperature can reduce the rate of racemization. The type and amount of base used are also important factors. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), are often preferred over less hindered bases like triethylamine (B128534) (TEA) as they are less likely to abstract the α-proton. acs.org
Use of Racemization-Suppressing Protecting Groups: While not directly applicable to the α-amino group of H-D-Lys(Boc)-OMe·HCl during its incorporation, the choice of N-terminal protecting group on the incoming amino acid can influence racemization. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization compared to other types of protecting groups. wikipedia.org
Synthesis of Macrocyclic Compounds and Other Complex Molecular Scaffolds
The orthogonally protected D-amino acid, H-D-Lys(Boc)-OMe·HCl, serves as a versatile and crucial building block in the construction of a wide array of complex molecular architectures, including macrocycles and other elaborate scaffolds. mdpi.com Its distinct stereochemistry and the differential protection of its two amino groups and carboxylic acid function allow for precise, regioselective chemical transformations. The ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, the C-terminus is a methyl ester, and the α-amino group is available for coupling after neutralization of the hydrochloride salt. sigmaaldrich.com This arrangement is instrumental in advanced peptide synthesis and the assembly of non-peptidic structures. mdpi.commdpi.com
The D-configuration of the lysine residue is particularly significant for creating structures with specific conformational properties or for enhancing metabolic stability in biological systems, as D-amino acids are less susceptible to enzymatic degradation. unibo.it In the context of macrocyclization, H-D-Lys(Boc)-OMe·HCl can be incorporated into a linear precursor peptide or molecule, which is then cyclized. The method of cyclization can vary, often involving the formation of an amide bond (lactamization) between the termini of the linear precursor or through side-chain-to-side-chain or side-chain-to-terminus linkages. chimia.chresearchgate.net
Furthermore, the bifunctional nature of the lysine side chain, once deprotected, makes it an ideal "hub" for creating branched or dendritic molecular scaffolds. mdpi.com After incorporation into a primary structure via its α-amino and carboxyl groups, the ε-amino group can be deprotected and used as an attachment point for additional molecules, building blocks, or functional moieties. This strategy enables the synthesis of highly complex, multifunctional molecules with defined three-dimensional structures. mdpi.com
One notable application is in the generation of combinatorial libraries of complex scaffolds. For instance, Lys(Boc)-OMe was utilized as a key building block in the synthesis of a 2,080-member tetraurea library built upon a xanthene core. pnas.org In this synthesis, the amino acid methyl ester was condensed with a xanthene tetraisocyanate to create a diverse set of molecules for screening purposes. pnas.org The defined stereochemistry and protected functionality of the lysine derivative ensure controlled assembly of these complex structures. pnas.org
The strategic choice of where to place the D-Lys(Boc) residue in a precursor chain is critical for successful synthesis. For example, in the context of synthesizing complex cyclic depsipeptides like phakellistatins, placing the D-Lys(Boc) residue at certain positions can influence the efficiency of the subsequent macrocyclization and elongation steps. ub.edu
The following tables summarize research findings where H-D-Lys(Boc)-OMe·HCl or its L-isomer equivalent is used in the synthesis of complex molecular structures.
Table 1: Application of Lys(Boc)-OMe in Complex Scaffold Synthesis
| Scaffold Type | Synthetic Strategy | Role of Lys(Boc)-OMe | Key Research Finding | Reference |
|---|---|---|---|---|
| Tetraurea Library | Condensation with Xanthene Tetraisocyanate | Peripheral Building Block | Successfully incorporated into a 2,080-member combinatorial library designed for screening against DNA-binding proteins. | pnas.org |
| Cyclic Peptides | Solid-Phase Peptide Synthesis (SPPS) followed by Macrolactamization | Component of the Macrocyclic Ring | Strategic placement of D-Lys(Boc) is considered to optimize the synthesis of complex cyclopeptides and avoid side reactions. | ub.edu |
| Branched Scaffolds | Use as a Molecular "Hub" | Core branching unit | Lysine's orthogonally protected amino groups are ideal for creating multifunctional molecules of the A2B type. | mdpi.com |
| Peptide Segments | Dehydrative Peptide Bond Formation | Dipeptide Component | H-Lys(Boc)-OMe couples efficiently with N-protected serine, preserving stereochemical integrity. | mdpi.com |
Advanced Research Applications and Functionalization of H D Lys Boc Ome·hcl
Contributions to Medicinal Chemistry and Drug Discovery Programs
The unique stereochemistry and protective group strategy of H-D-Lys(Boc)-OMe·HCl make it an invaluable reagent in the field of medicinal chemistry, particularly for developing new therapeutic agents.
H-D-Lys(Boc)-OMe·HCl is a key component in the synthesis of peptides and peptidomimetics with enhanced therapeutic potential. scientificlabs.ie The incorporation of a D-amino acid, such as D-lysine, into a peptide sequence is a well-established strategy to increase resistance to enzymatic degradation by proteases within the body. This enhanced stability leads to a longer biological half-life and improved pharmacokinetic profiles for peptide-based drugs.
The synthesis process, often carried out via solution-phase or solid-phase methods, utilizes the compound's free α-amino group for peptide bond formation. nih.gov The Boc group on the side chain remains intact during chain elongation, preventing unwanted side reactions. chemicalbook.com This allows for the precise placement of a D-lysine residue within the peptide backbone, enabling the creation of peptide analogues with tailored biological activities and improved stability.
Beyond its direct use in peptide synthesis, H-D-Lys(Boc)-OMe·HCl functions as a critical pharmaceutical intermediate for constructing more complex lead compounds. A lead compound is a chemical entity showing promise for a particular biological target that can be further modified to enhance its efficacy and drug-like properties. Peptides synthesized using this D-lysine derivative often serve as initial lead compounds. For instance, a peptide analogue exhibiting inhibitory activity against a specific enzyme can be identified as a lead for drug development. nih.gov The presence of the D-lysine residue, introduced by the title compound, is often crucial for the initial bioactivity and stability that qualifies the peptide as a viable lead.
Utilization in Bioconjugation Chemistry and Chemical Biology
Bioconjugation involves the linking of two biomolecules, and H-D-Lys(Boc)-OMe·HCl provides an essential tool for achieving this with high precision. Its utility stems from the orthogonal protection of its two amino groups.
The primary advantage of H-D-Lys(Boc)-OMe·HCl in bioconjugation is the ability to perform site-specific modifications. The α-amino group is typically involved in forming the peptide backbone. After the full peptide has been synthesized, the Boc protecting group on the D-lysine side chain can be selectively removed under acidic conditions to expose the ε-amino group. This newly freed amine serves as a unique chemical handle for specific functionalization, without affecting other residues in the peptide. This strategy avoids the non-specific labeling that often occurs when targeting the many lysine (B10760008) residues present on the surface of proteins. nih.gov
The site-specific functionalization strategy is widely applied in the synthesis of chemical biology tools such as affinity probes and reporter molecules. By attaching specific moieties to the lysine side chain, researchers can create powerful tools for studying biological systems. For example, a biotin molecule can be attached to create an affinity probe for isolating and detecting protein-protein interactions. Alternatively, a fluorescent dye can be conjugated to serve as a reporter molecule for cellular imaging or fluorescence-based assays. This approach is also fundamental in creating components for more complex systems like antibody-drug conjugates (ADCs), where precise attachment of a payload to a linker is critical.
| Functional Moiety | Application | Conjugation Target |
|---|---|---|
| Biotin | Affinity Probes, Purification | ε-amino group of Lysine |
| Fluorescein/Rhodamine | Reporter Molecules, Imaging | ε-amino group of Lysine |
| Polyethylene Glycol (PEG) | Improving Solubility/Pharmacokinetics | ε-amino group of Lysine |
| Cytotoxic Drug | Antibody-Drug Conjugates (ADCs) | ε-amino group of Lysine |
Exploratory Derivatizations and Modifications for Novel Chemical Entities
The reactivity of H-D-Lys(Boc)-OMe·HCl is not limited to peptide synthesis. Its distinct functional groups—the α-amine, the protected ε-amine, and the C-terminal methyl ester—can be independently modified to create a diverse range of novel chemical entities.
The α-amino group can undergo reactions such as N-acylation or N-alkylation to introduce new functionalities. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules, or it can be converted into an amide. The true versatility, however, comes from the deprotection and subsequent modification of the ε-amino group. This nucleophilic amine can be used in a vast array of chemical transformations, including:
Acylation with various carboxylic acids to introduce lipid chains (lipidation) or other functional groups.
Reductive amination with aldehydes or ketones to form new carbon-nitrogen bonds.
Michael additions to α,β-unsaturated carbonyl compounds.
By combining these transformations, chemists can move beyond linear peptides and use the D-lysine scaffold of H-D-Lys(Boc)-OMe·HCl to build unique molecular architectures with potential applications in materials science, catalysis, and the development of non-peptidic therapeutics.
Analytical and Methodological Considerations in H D Lys Boc Ome·hcl Research
Advanced Characterization Techniques for Purity and Identity
The confirmation of the chemical structure and the assessment of the purity of H-D-Lys(Boc)-OMe·HCl are paramount for its application in sensitive synthetic procedures, such as peptide synthesis. A combination of spectroscopic and chromatographic methods is typically employed to achieve a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of H-D-Lys(Boc)-OMe·HCl.
¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. The spectrum is expected to show distinct signals for the protons of the methyl ester, the tert-butoxycarbonyl (Boc) group, the lysine (B10760008) backbone, and the methylene (B1212753) groups of the side chain.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in H-D-Lys(Boc)-OMe·HCl will give a distinct signal, allowing for the confirmation of the expected carbon framework.
Quantitative NMR (qNMR) can be a powerful tool for determining the purity of the compound without the need for a specific reference standard of the analyte. By using an internal standard of known purity, the absolute purity of H-D-Lys(Boc)-OMe·HCl can be accurately determined.
Mass Spectrometry (MS) is utilized to determine the molecular weight of H-D-Lys(Boc)-OMe·HCl and to gain insights into its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule with high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of H-D-Lys(Boc)-OMe·HCl is expected to show characteristic absorption bands for the N-H bonds of the amine and the carbamate, the C=O bonds of the ester and the carbamate, and the C-O bonds.
Elemental Analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages are compared with the theoretical values to confirm the empirical formula of H-D-Lys(Boc)-OMe·HCl.
Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of H-D-Lys(Boc)-OMe·HCl. HPLC, in particular, can be used to quantify the purity by measuring the area of the main peak relative to the total area of all peaks.
| Technique | Information Obtained | Typical Application in H-D-Lys(Boc)-OMe·HCl Analysis |
| ¹H NMR | Proton environment and connectivity | Structural confirmation and purity assessment |
| ¹³C NMR | Carbon skeleton | Structural confirmation |
| Mass Spectrometry | Molecular weight and fragmentation | Identity confirmation |
| FTIR Spectroscopy | Functional groups | Confirmation of chemical structure |
| Elemental Analysis | Elemental composition | Empirical formula verification |
| HPLC | Purity and impurity profile | Quality control and purity determination |
Methodologies for Enantiomeric Excess and Chiral Purity Determination
The stereochemistry of H-D-Lys(Boc)-OMe·HCl is a critical quality attribute, as the presence of the L-enantiomer can have significant implications in its applications, particularly in the synthesis of stereochemically pure peptides and pharmaceuticals. Therefore, accurate and precise methods for the determination of enantiomeric excess (e.e.) and chiral purity are essential.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for the enantiomeric separation of amino acid derivatives. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of H-D-Lys(Boc)-OMe·HCl, leading to different retention times and allowing for their separation and quantification.
Commonly used CSPs for the separation of Boc-protected amino acids include:
Polysaccharide-based CSPs: These are based on cellulose (B213188) or amylose (B160209) derivatives and are known for their broad applicability.
Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are immobilized on a solid support and show excellent enantioselectivity for amino acid derivatives.
The choice of the mobile phase is crucial for achieving optimal separation and is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol.
Chiral Gas Chromatography (Chiral GC) is another powerful technique for the separation of enantiomers. For amino acid derivatives like H-D-Lys(Boc)-OMe·HCl, derivatization is often necessary to increase their volatility. The derivatized enantiomers are then separated on a chiral capillary column.
Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations. In this technique, a chiral selector is added to the background electrolyte. The enantiomers of H-D-Lys(Boc)-OMe·HCl form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. Cyclodextrins and their derivatives are commonly used as chiral selectors in CE for the separation of amino acid enantiomers.
| Method | Principle | Advantages for H-D-Lys(Boc)-OMe·HCl Analysis | Considerations |
| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase | High versatility, direct analysis often possible | Method development can be time-consuming |
| Chiral GC | Separation of volatile derivatives on a chiral column | High resolution and sensitivity | Derivatization step required |
| Capillary Electrophoresis | Differential migration of diastereomeric complexes in an electric field | High efficiency, low sample and reagent consumption | Sensitivity can be lower than chromatographic methods |
Validation of Chiral Methods is a critical step to ensure the reliability of the results. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the D-enantiomer in the presence of the L-enantiomer and any other impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the L-enantiomer that can be detected and quantified, respectively.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing H-D-Lys(Boc)-OMe·HCl, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves protecting the ε-amino group of D-lysine with a Boc group and esterifying the carboxyl group with methanol. Mixed anhydride or carbodiimide-based coupling (e.g., EDCI/HOBt) is used to introduce the Boc group. For example, mixed anhydrides and activated esters have achieved tetrapeptide yields >80% in similar lysine derivatives . Critical parameters include solvent choice (DMF or DCM), temperature (0–25°C), and stoichiometric control of Boc anhydride. Post-synthesis, purification via recrystallization or column chromatography is essential to remove unreacted intermediates .
Q. How is the molecular structure of H-D-Lys(Boc)-OMe·HCl characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.7 ppm for OCH). The ε-amino protection shifts lysine’s α-proton resonances .
- HRMS : Validates the molecular formula (CHClNO, MW 338.87 g/mol) .
- HPLC : Assesses purity (>95% by reversed-phase chromatography) and enantiomeric excess (e.g., chiral columns to confirm D-configuration) .
Q. What storage conditions ensure the stability of H-D-Lys(Boc)-OMe·HCl?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group or methyl ester. Long-term stability tests recommend desiccation (e.g., vacuum-sealed with molecular sieves) and avoidance of moisture-sensitive conditions .
Advanced Research Questions
Q. How can coupling efficiency of H-D-Lys(Boc)-OMe·HCl in solid-phase peptide synthesis (SPPS) be optimized?
- Methodological Answer :
- Activation Strategy : Use HATU or PyBOP with DIEA in DMF to enhance coupling kinetics, particularly for sterically hindered residues .
- Side-Chain Compatibility : The Boc group prevents side reactions during Fmoc-based SPPS. Monitor deprotection with TFA (20–50% in DCM) to avoid premature cleavage .
- Kinetic Analysis : Real-time monitoring via FTIR or inline UV spectroscopy tracks coupling progress and identifies incomplete reactions .
Q. What strategies mitigate side reactions during Boc deprotection in complex peptide sequences?
- Methodological Answer :
- Controlled Acidolysis : Use diluted TFA (10–20% in DCM) with scavengers (e.g., triisopropylsilane) to minimize carbocation-mediated side reactions (e.g., tert-butyl adducts) .
- Temperature Modulation : Deprotect at 0°C to reduce acid lability of adjacent residues (e.g., Trp or Met).
- Analytical Validation : Post-deprotection, use LC-MS to detect modifications (e.g., +56 Da from residual Boc fragments) .
Q. How do conflicting NMR data for H-D-Lys(Boc)-OMe·HCl arise, and how should they be resolved?
- Methodological Answer :
- Source Identification : Contradictions may stem from solvent polarity effects (DMSO vs. CDCl), impurities (e.g., residual HCl), or diastereomer formation. Compare data with PubChem records (InChI Key: QPNJISLOYQGQTI-ZOWNYOTGSA-N) .
- Validation Protocols : Re-run spectra under standardized conditions (e.g., 500 MHz, 25°C) and cross-reference with synthetic intermediates. For enantiomeric purity, use chiral derivatization (e.g., Marfey’s reagent) .
Q. What computational tools predict the solubility and reactivity of H-D-Lys(Boc)-OMe·HCl in non-polar solvents?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Calculate partition coefficients (logP) using software like Schrödinger’s Maestro or GROMACS. Predict solubility trends in DCM or THF based on Boc group hydrophobicity .
- DFT Calculations : Model nucleophilic attack pathways (e.g., ester hydrolysis) to optimize solvent systems for stability .
Guidance for Reproducibility
- Experimental Reporting : Follow Beilstein Journal guidelines for detailed synthetic procedures, including reaction times, solvent volumes, and purification gradients .
- Data Consistency : Ensure compound labels in manuscripts match supporting information (SI) files, with NMR spectra displaying baseline resolution and annotated peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
